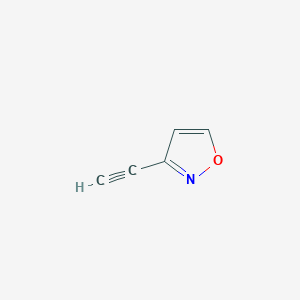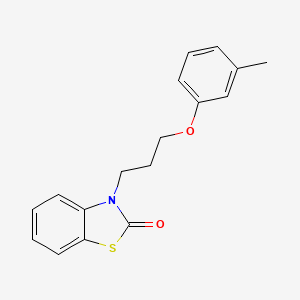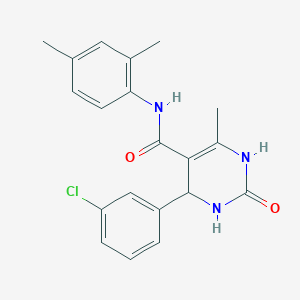![molecular formula C11H19NO4 B2434331 Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate CAS No. 907548-13-4](/img/structure/B2434331.png)
Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate” is a chemical compound with the CAS Number: 105-71-5 . It is also known by other names such as “3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-propionic acid methyl ester”, “Dimethyl 3,3’- (Methylimino)Dipropanoate”, “Methyl N- (3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate”, “N- (3-Methoxy-3-oxopropyl)-N-methyl-β-alanine methyl ester”, “Propionic acid, 3,3′- (methylimino)di-, dimethyl ester”, and "β-Alanine, N- (3-methoxy-3-oxopropyl)-N-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 . This indicates that the compound has 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic synthesis often focuses on the development of new methods for constructing complex molecules. Compounds like methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate, which contain multiple functional groups, are of interest due to their potential as intermediates in synthetic pathways. For example, studies on the oxyfunctionalization of CH2-groups activated by adjacent three-membered rings, as seen in cyclopropane derivatives, highlight the importance of such structures in organic synthesis. These methods aim at introducing oxygen-containing functional groups, such as ketones or alcohols, adjacent to cyclopropane rings, thereby increasing molecular complexity and functional diversity (Sedenkova et al., 2018).
Environmental Impact and Degradation
The environmental fate of chemically active compounds, including their breakdown pathways and toxicity, is a crucial area of research. For instance, studies on the antifouling biocide Irgarol 1051 and its degradation products highlight the significance of understanding how such compounds interact with ecosystems. These studies explore the toxic effects of chemical compounds and their degradation products on marine life, emphasizing the need for thorough environmental impact assessments of chemical pollutants (Zhang et al., 2008).
Biochemical Applications and Metabolism
In biochemistry, the study of compounds like methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate can shed light on metabolic pathways and enzymatic reactions. For instance, research on methionine salvage and S-adenosylmethionine (SAM) elucidates the intricate pathways involved in the synthesis, recycling, and distribution of methionine and SAM, which are essential for various metabolic functions including DNA methylation and polyamine synthesis (Sauter et al., 2013). These studies contribute to our understanding of fundamental biological processes and could inform the development of therapeutic strategies targeting metabolic disorders.
properties
IUPAC Name |
methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)5-7-12(9-3-4-9)8-6-11(14)16-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFPGQGFWHRWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)
![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)


![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)